molecular formula C14H8O4 B1590212 5-Phenoxyisobenzofuran-1,3-dione CAS No. 21345-01-7

5-Phenoxyisobenzofuran-1,3-dione

Cat. No. B1590212
CAS RN: 21345-01-7
M. Wt: 240.21 g/mol
InChI Key: HDQBHDKNRKRCNH-UHFFFAOYSA-N
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Description

5-Phenoxyisobenzofuran-1,3-dione is a chemical compound with the molecular formula C14H8O4 . It is a solid substance at room temperature . The compound has a molecular weight of 226.23 .


Synthesis Analysis

The synthesis of 5-Phenoxyisobenzofuran-1,3-dione has been achieved in two steps with an overall yield of 78% . The starting material for the synthesis is (3-phenoxyphenyl) methanol . The synthetic route has the advantages of fewer steps, good regioselectivity, low catalyst consumption, high yield, and lower raw material costs, which are beneficial for industrial production .


Molecular Structure Analysis

The linear formula of 5-Phenoxyisobenzofuran-1,3-dione is C14H10O3 . The InChI code for the compound is 1S/C14H10O3/c15-14-13-7-6-12 (8-10 (13)9-16-14)17-11-4-2-1-3-5-11/h1-8H,9H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Phenoxyisobenzofuran-1,3-dione involve the use of (3-phenoxyphenyl) methanol as the starting material . The reactions are characterized by good regioselectivity .


Physical And Chemical Properties Analysis

5-Phenoxyisobenzofuran-1,3-dione is a solid substance at room temperature . It has a molecular weight of 226.23 and a linear formula of C14H10O3 .

Safety And Hazards

The safety information available indicates that exposure to 5-Phenoxyisobenzofuran-1,3-dione should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

5-phenoxy-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-13-11-7-6-10(8-12(11)14(16)18-13)17-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQBHDKNRKRCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495420
Record name 5-Phenoxy-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenoxyisobenzofuran-1,3-dione

CAS RN

21345-01-7
Record name 5-Phenoxy-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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